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molecular formula C12H12N2O7 B8748293 Ethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate CAS No. 5465-68-9

Ethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate

Cat. No. B8748293
M. Wt: 296.23 g/mol
InChI Key: KUXDAXQUXQMFED-UHFFFAOYSA-N
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Patent
US08106066B2

Procedure details

Sodium hydride (417 mmol) was added to a solution of ethyl 3-oxobutanoate (129 mmol) in tetrahydrofuran (350 mL). 1-Chloro-2,4-dinitrobenzene (123 mmol) was added and the resulting suspension was maintained for 24 h at rt. The pH was adjusted to 5 by the addition of 3 M hydrochloric acid and the resulting solution was extracted with diethyl ether (300 mL). The organic layer was washed with water (3×300 mL), dried (magnesium sulfate), and concentrated to provide ethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate in 98% yield as a brown solid.
Quantity
417 mmol
Type
reactant
Reaction Step One
Quantity
129 mmol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
123 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]=[C:4]([CH3:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].Cl[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:14]=1[N+:22]([O-:24])=[O:23].Cl>O1CCCC1>[N+:19]([C:16]1[CH:15]=[C:14]([N+:22]([O-:24])=[O:23])[CH:13]=[CH:18][C:17]=1[CH:5]([C:4](=[O:3])[CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])([O-:21])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
417 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
129 mmol
Type
reactant
Smiles
O=C(CC(=O)OCC)C
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
123 mmol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with diethyl ether (300 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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